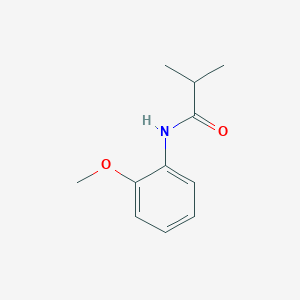

N-(2-methoxyphenyl)-2-methylpropanamide

Description

N-(2-Methoxyphenyl)-2-methylpropanamide (CAS: 71182-38-2) is a substituted amide characterized by a 2-methoxyphenyl group attached to the nitrogen of a 2-methylpropanoyl backbone. It is also known by synonyms such as o-Isobutyranisidide and NSC-15677 . This compound is commercially available for industrial and research applications, though its specific pharmacological or biological roles remain understudied .

Properties

CAS No. |

71182-38-2 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2-methylpropanamide |

InChI |

InChI=1S/C11H15NO2/c1-8(2)11(13)12-9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) |

InChI Key |

QQWSAAPKMNOLQL-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=CC=C1OC |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Aromatic Amides with Methoxyphenyl Substituents

- (±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide: Synthesized via coupling of (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride with 3-chlorophenethylamine, this compound features a bulkier naphthalenyl group and a chlorophenethylamine side chain. Its synthesis parallels methods used for other amides, employing dichloromethane and triethylamine .

NSAID-Derived Amides

- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Derived from naproxen and tryptamine, this compound combines a methoxynaphthalenyl group with an indole-containing side chain.

Psychoactive NBOMe Compounds

- 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe: These hallucinogenic phenethylamines share a methoxybenzylamine motif but differ significantly in their substitution patterns and psychoactive effects. While structurally distinct from N-(2-methoxyphenyl)-2-methylpropanamide, they highlight the pharmacological relevance of methoxyphenyl groups in CNS-targeting molecules .

Analytical Data

Key characterization techniques for analogous compounds include:

- 1H/13C-NMR : Methoxy and methyl groups produce distinct signals (e.g., δ ~3.8 ppm for methoxy protons).

- IR Spectroscopy : Amide C=O stretches appear near 1650–1680 cm⁻¹ .

- Mass Spectrometry: High-resolution MS confirms molecular formulas (e.g., C₁₁H₁₅NO₂ for the target compound) .

Physicochemical and Pharmacological Comparisons

Physical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| This compound | C₁₁H₁₅NO₂ | 193.24 g/mol | 2-Methoxyphenyl, 2-methylpropanoyl |

| N-(2-Methylbutyl)-2-methylpropanamide | C₉H₁₉NO | 157.26 g/mol | 2-Methylbutyl |

| (±)-N-(3-Chlorophenethyl)-...propanamide | C₂₁H₂₀ClNO₂ | 361.84 g/mol | 6-Methoxynaphthalenyl, 3-chlorophenethyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.